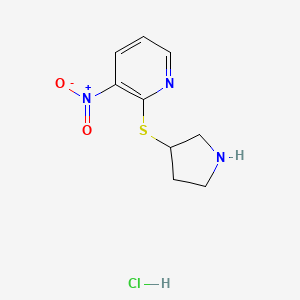
3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is a chemical compound with the molecular formula C9H12ClN3O2S. It is primarily used in research and development within the fields of chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-nitropyridine with pyrrolidine-3-thiol under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and thiolation reactions, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens and organometallic compounds are frequently used.
Major Products:
Reduction: 3-Amino-2-(pyrrolidin-3-ylthio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The pyrrolidine moiety enhances the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
- 3-Nitro-2-(pyrrolidin-2-ylthio)pyridine hydrochloride
- 3-Nitro-2-(pyrrolidin-3-ylmethylthio)pyridine hydrochloride
Comparison: 3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a preferred choice in various synthetic and research applications .
Propriétés
Formule moléculaire |
C9H12ClN3O2S |
|---|---|
Poids moléculaire |
261.73 g/mol |
Nom IUPAC |
3-nitro-2-pyrrolidin-3-ylsulfanylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11N3O2S.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H |
Clé InChI |
GWWDIJXXSBZKGG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1SC2=C(C=CC=N2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


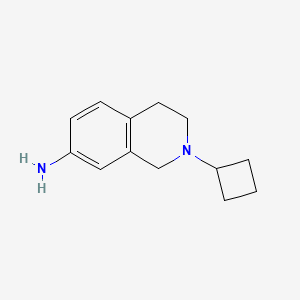
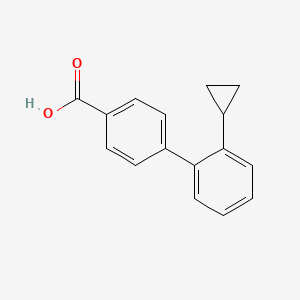
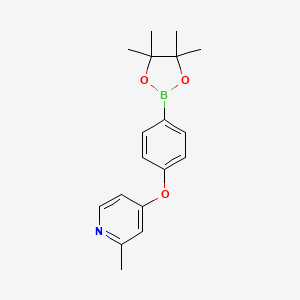
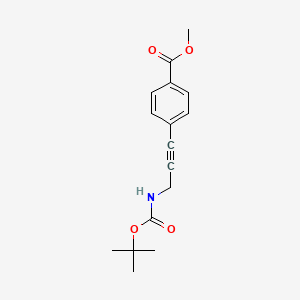

![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
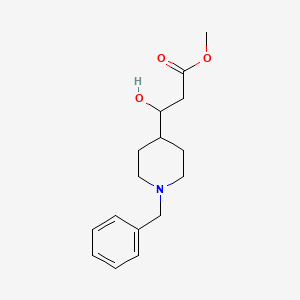
![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
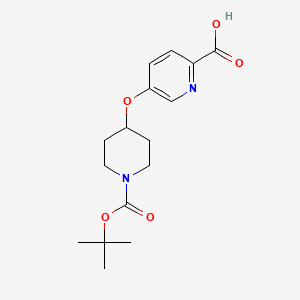



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)

